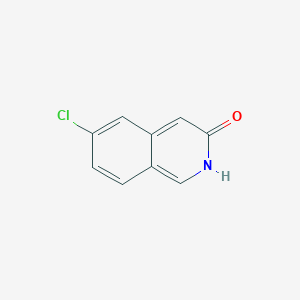

6-Chloroisoquinolin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloroisoquinolin-3(2H)-one is a heterocyclic compound with the molecular formula C9H6ClNO It is a derivative of isoquinoline, where a chlorine atom is substituted at the 6th position and a keto group is present at the 3rd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoquinolin-3(2H)-one typically involves the chlorination of isoquinolin-3(2H)-one. One common method includes the use of N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloroisoquinolin-3(2H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-chloroisoquinolin-3-ol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

Oxidation: Isoquinoline N-oxide derivatives.

Reduction: 6-Chloroisoquinolin-3-ol.

Substitution: Various substituted isoquinolin-3(2H)-one derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Chloroisoquinolin-3(2H)-one has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mécanisme D'action

The mechanism of action of 6-Chloroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoquinolin-3(2H)-one: The parent compound without the chlorine substitution.

6-Bromoisoquinolin-3(2H)-one: A similar compound with a bromine atom instead of chlorine.

6-Fluoroisoquinolin-3(2H)-one: A fluorinated analogue.

Uniqueness

6-Chloroisoquinolin-3(2H)-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogues. The chlorine substitution can enhance the compound’s ability to participate in certain chemical reactions and may improve its binding affinity to biological targets, making it a valuable compound in various research applications.

Activité Biologique

6-Chloroisoquinolin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimalarial, and kinase inhibitory properties. The data presented is derived from various studies, including structure-activity relationship (SAR) analyses and molecular docking studies.

Chemical Structure and Properties

This compound features a chloro substituent at the 6-position of the isoquinoline ring, which is crucial for its biological activity. The presence of this halogen can enhance the compound's interaction with biological targets, influencing its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluated its antiproliferative activity against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines.

IC50 Values Against Cancer Cell Lines

| Compound | A549 (μM) | SW-480 (μM) | MCF-7 (μM) |

|---|---|---|---|

| This compound | 5.9 ± 1.7 | 2.3 ± 0.91 | 5.65 ± 2.33 |

| Cisplatin | 15.37 | 16.1 | 3.2 |

The results indicate that the compound has a significantly lower IC50 compared to Cisplatin, particularly against the A549 cell line, suggesting a potent anticancer effect .

The mechanism by which this compound induces apoptosis in cancer cells involves cell cycle arrest, specifically in the S-phase. Flow cytometric analysis revealed an increase in S-phase accumulation after treatment with this compound, indicating its potential to disrupt normal cell cycle progression .

Antimalarial Activity

In addition to its anticancer properties, this compound has shown promising antimalarial activity. Structure-activity relationship studies have identified chlorinated analogues as particularly effective against Plasmodium falciparum.

Potency Against Malaria

The following table summarizes the effective concentrations (EC50) of various chlorinated derivatives:

| Compound | EC50 (nM) |

|---|---|

| This compound | 37.0 ± 4.3 |

| Other derivatives | Varies |

Chlorinated compounds were found to exhibit enhanced antiplasmodial activity compared to their fluorinated counterparts, highlighting the importance of the chlorine substituent in enhancing biological efficacy .

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on specific kinases, which are crucial in various signaling pathways related to cancer and other diseases.

Inhibitory Potency

In a radiometric kinase assay, this compound displayed an IC50 value of 444 nM against p70S6Kβ, a kinase involved in protein synthesis and cell growth regulation. This suggests potential for development as a targeted therapeutic agent for conditions associated with dysregulated kinase activity .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various protein targets. These studies suggest that the compound forms stable interactions with critical residues within the active sites of targeted kinases and receptors.

Binding Affinities

The following table outlines the binding energies calculated for different proteins:

| Protein ID | Binding Residues | Binding Energy (kcal/mol) |

|---|---|---|

| p70S6Kβ | CYS29, GLY26 | -4.9 |

| MAPKAPK2 | SER126 | -5.4 |

These results indicate that the compound has favorable binding interactions with these proteins, supporting its potential as a therapeutic agent .

Propriétés

IUPAC Name |

6-chloro-2H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZUMLJICSZAJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=O)C=C2C=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.